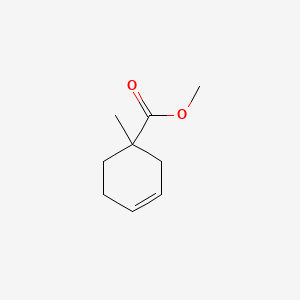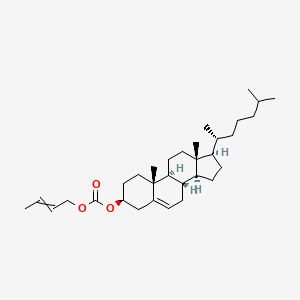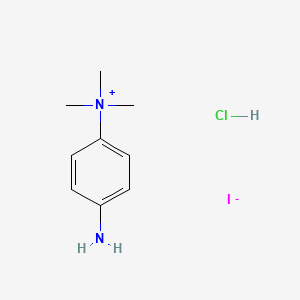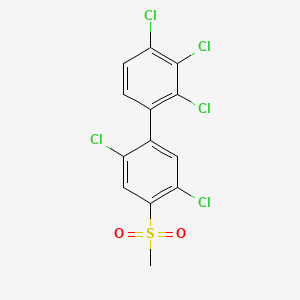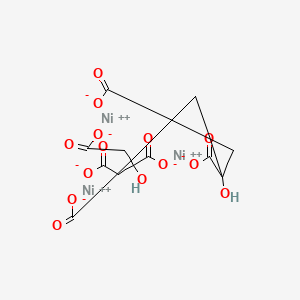
Nickel citrate
Overview
Description
Nickel citrate is an organic compound that forms complexes with citric acid. It is commonly used in various industrial and scientific applications due to its unique properties. This compound complexes are found in some nickel-accumulating plant species and are important in nickel plating processes .
Mechanism of Action
Target of Action
Nickel citrate is primarily used in industrial applications such as electroplating . It is also used in the synthesis of amines under mild conditions . In the medical field, nickel isotopes are often applied as target nuclei for the production of radioisotopes of copper, cobalt, and nickel, which have medical importance .
Mode of Action
This compound interacts with its targets through various mechanisms. In the field of electroplating, this compound serves as a precursor for the preparation of thin graphene spheres that encapsulate uniform Ni/NiO nanoalloy catalysts . In the medical field, nickel isotopes interact with high-energy charged particles in medical accelerators to produce medically important radioisotopes .
Biochemical Pathways
This compound is involved in diverse biochemical pathways. For instance, it plays a role in the microbial bioremediation of nickel from wastewater . In addition, citrate, a key molecule synthesized de novo, is involved in diverse biochemical pathways influencing cell metabolism and function .
Pharmacokinetics
The pharmacokinetics of citrate, a component of this compound, has been studied in critically ill patients. Total body clearance of citrate was found to be normal in noncirrhotic critically ill patients but significantly reduced in cirrhotic patients . This suggests that liver function plays a significant role in the metabolism of citrate.
Result of Action
The molecular and cellular effects of this compound are complex and multifaceted. Nickel compounds, including this compound, are thought to cause cancer through mechanisms involving oxidative stress, genomic DNA damage, epigenetic effects, and the regulation of gene expression . Nickel can also induce cell cycle arrest, affecting the G0/G1, S, and G2/M phases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the newly developed citrate plating bath exerts a higher environmental impact than the traditional Watts bath because the environmental impacts of the release of nickel chelated with citric acid exceed the reduced boron emissions . Furthermore, nickel is closely regulated and is subject to extensive assessments within a number of legislative frameworks to mitigate its environmental impact .
Biochemical Analysis
Biochemical Properties
Nickel citrate interacts with a variety of enzymes, proteins, and other biomolecules. For instance, nickel ions are used as enzyme cofactors in organisms from all kingdoms of life, catalyzing a variety of remarkable chemical reactions . This compound’s role in these reactions is crucial, and the nature of these interactions is complex and multifaceted .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been found to affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The presence of this compound can induce changes in these processes, demonstrating its significant role within the cellular environment .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action depends on the context and the specific biomolecules involved .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the product’s stability, degradation, and long-term effects on cellular function can vary significantly . These temporal effects provide valuable insights into the behavior of this compound in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Some studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings highlight the importance of dosage in determining the impact of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels . Understanding these metabolic pathways is crucial for a comprehensive understanding of the role of this compound in biochemistry .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a complex manner . It interacts with various transporters and binding proteins, and can influence its own localization or accumulation . These transport and distribution mechanisms are key to understanding the behavior of this compound within biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization, and this localization can affect its activity or function . Factors such as targeting signals or post-translational modifications can direct this compound to specific compartments or organelles . Understanding this subcellular localization is crucial for a comprehensive understanding of the role of this compound in biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel citrate can be synthesized through various methods, including the co-precipitation method and the citrate-gel method. In the co-precipitation method, nickel salts such as nickel nitrate or nickel acetate are reacted with citric acid under controlled pH conditions to form this compound complexes . The citrate-gel method involves the formation of a gel-like substance that can be reduced to nickel metal fibers .
Industrial Production Methods: Industrial production of this compound often involves the use of nickel salts and citric acid in aqueous solutions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired this compound complexes. The resulting product is then purified and processed for various applications .
Chemical Reactions Analysis
Types of Reactions: Nickel citrate undergoes various chemical reactions, including complexation, reduction, and thermal decomposition. It forms complexes with other metal ions and can be reduced to nickel metal under specific conditions .
Common Reagents and Conditions:
Complexation: this compound forms complexes with citric acid and other metal ions in aqueous solutions.
Thermal Decomposition: When heated, this compound decomposes to produce nickel oxide, carbon dioxide, and water.
Major Products Formed:
- Nickel metal fibers
- Nickel oxide
- Carbon dioxide
- Water
Scientific Research Applications
Nickel citrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of nickel nanoparticles and other nickel-based compounds.
Biology: Studied for its role in nickel accumulation in plants and its potential use in phytoremediation.
Industry: Utilized in nickel plating processes and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Nickel citrate is unique due to its ability to form stable complexes with citric acid and other metal ions. Similar compounds include:
Nickel acetate: Used in similar applications but has different complexation properties.
Nickel formate: Decomposes to produce nickel metal and gases but has different thermal decomposition characteristics.
Nickel oxalate: Forms nanorods and nanofibers but has different reduction properties.
This compound stands out due to its versatility in forming complexes and its wide range of applications in various fields.
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3Ni/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPLJLAHMKABPR-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ni+2].[Ni+2].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Ni3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889500 | |
| Record name | Trinickel dicitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6018-92-4 | |
| Record name | Triickel dicitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, nickel(2+) salt (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trinickel dicitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trinickel dicitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Nickel citrate can exist in various forms with different hydration states and nickel-to-citrate ratios. Some common forms include:
ANone: Various spectroscopic methods can be employed, including:
- Infrared (IR) spectroscopy: Reveals information about the functional groups present, particularly the carboxylate groups of the citrate ion and their coordination to the nickel ion. []
- UV-Vis spectroscopy: Provides insights into the electronic structure and coordination environment of the nickel ion within the complex. []
- X-ray diffraction (XRD): Helps determine the crystal structure and phase purity of this compound, especially in solid-state samples. [, , , ]
A: The stability of this compound plays a crucial role in its applications. For instance, in electroless nickel plating, the stability of the this compound complex is essential for controlling the deposition rate and properties of the nickel film. [, , , , , ]
A: Yes, this compound is a valuable precursor for synthesizing supported nickel catalysts. Thermal decomposition of this compound impregnated onto various supports, such as silica, titania, or zirconia, yields highly dispersed nickel or nickel oxide nanoparticles. [, , , , , ]
A: Using this compound as a precursor, compared to nickel nitrate or acetate, often leads to smaller nickel particle sizes and a higher metallic surface area in the resulting catalyst. This is attributed to the effective inhibition of nickel particle aggregation by the citrate ions during the preparation process. [, ]
ANone: Nickel-based catalysts prepared from this compound exhibit activity in various reactions, including:
- Hydrogenation: this compound-derived catalysts are effective in the hydrogenation of phthalic anhydride to phthalide, showcasing high activity and selectivity. [] They also exhibit excellent activity in the hydrogenation and ring-opening of tetralin. []
- Hydrodesulfurization (HDS): Nickel-molybdenum-phosphorus catalysts supported on titanium-doped mesoporous silica, prepared using this compound as the nickel precursor, show promising activity in the HDS of 4,6-dimethyldibenzothiophene (4,6-DMDBT). []
- Hydrodeoxygenation (HDO): Nickel phosphide catalysts supported on γ-Al₂O₃, synthesized using this compound as a precursor, exhibit high activity and selectivity in the HDO of methyl palmitate to produce n-hexadecane and n-pentadecane. []
A: this compound offers several advantages in nickel plating baths as a potential substitute for boric acid, particularly due to stricter environmental regulations regarding boron discharge. [, ]
ANone: this compound baths exhibit:
- Good throwing power and covering power, resulting in uniform nickel deposition. []
- Excellent pH buffering capacity, similar to Watts baths, ensuring stable plating conditions. [, ]
- Production of fine-grained deposits with near-random crystal orientation, leading to increased hardness compared to deposits from Watts baths. []
A: The presence of various this compound complexes, such as NiCit-, NiCit24-, and Ni(H-1Cit)2-, influences nickel deposition. Research suggests that NiCit24- and Ni(H-1Cit)2- are electrochemically less active than NiCit-, impacting the deposition rate and properties of the nickel film. []
ANone: Yes, this compound finds applications in diverse fields, including:
- Agriculture: Studies investigate the effects of this compound as a feed additive for cows, examining its influence on biochemical parameters, immunobiological parameters, and antioxidant protection. [, ]
- Nanotechnology: this compound serves as a precursor for synthesizing nickel or nickel oxide nanoparticles with controlled size and morphology, which hold potential in various nanotechnology applications. [, , ]
- Wastewater treatment: Research explores the use of extractants, like trioctylmethylammonium chloride, for removing this compound from electroless nickel plating wastewater, addressing environmental concerns and resource recovery. [, , ]
A: While nickel is an essential micronutrient, excessive nickel release into the environment from industrial processes, including electroplating, raises concerns about its potential ecotoxicological effects. []
ANone: Several strategies can minimize the negative environmental impact of this compound:
- Recycling and waste management: Implementing effective recycling and waste management practices for spent plating solutions containing this compound can reduce its release into the environment. []
- Developing alternative plating technologies: Exploring alternative plating technologies that minimize or eliminate the use of this compound can contribute to more sustainable practices. []
- Using biodegradable chelating agents: Investigating the use of biodegradable chelating agents as alternatives to citrate in specific applications can further reduce environmental impact. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


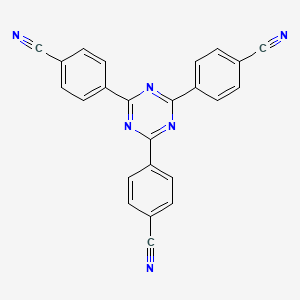

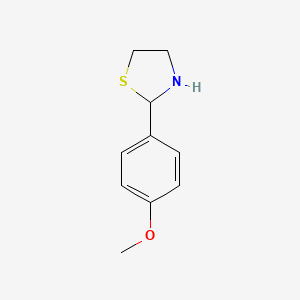
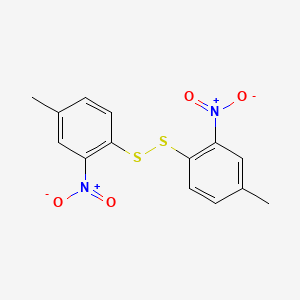

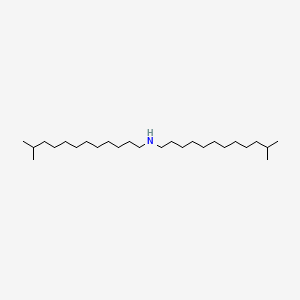
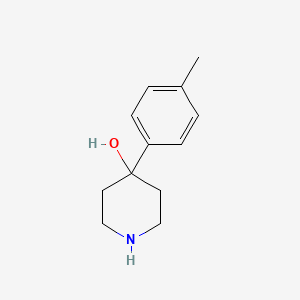
![2-[(4-Methoxy-2-nitrophenyl)azo]-3-oxo-N-(o-tolyl)butyramide](/img/structure/B1596494.png)
![[1,1'-Bicyclopentyl]-2-ol](/img/structure/B1596496.png)

